molecular formula C16H20BrN5O B12392353 Jnk-1-IN-2

Jnk-1-IN-2

Cat. No.: B12392353
M. Wt: 378.27 g/mol
InChI Key: HSEASLMARZYTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jnk-1-IN-2 is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK-1). It also exhibits inhibitory effects on c-Jun N-terminal kinase 2 (JNK-2) and c-Jun N-terminal kinase 3 (JNK-3). This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases related to the JNK signaling pathway, such as cancer and pulmonary fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jnk-1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers or in specialized chemical synthesis literature .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Jnk-1-IN-2 undergoes various chemical reactions, including phosphorylation inhibition and interactions with other proteins. It is known to inhibit the phosphorylation of c-Jun, a key protein in the JNK signaling pathway .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific inhibitors that facilitate the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving this compound are typically the result of its interaction with target proteins, leading to the inhibition of specific signaling pathways. These products are crucial in understanding the compound’s therapeutic potential .

Mechanism of Action

Jnk-1-IN-2 exerts its effects by inhibiting the activity of JNK-1, JNK-2, and JNK-3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes such as inflammation, apoptosis, and proliferation, which are mediated by the JNK signaling pathway .

Properties

Molecular Formula

C16H20BrN5O

Molecular Weight

378.27 g/mol

IUPAC Name

2-[[5-bromo-2-(2,2-dimethylpropylamino)pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C16H20BrN5O/c1-16(2,3)9-20-15-19-8-11(17)14(22-15)21-12-7-5-4-6-10(12)13(18)23/h4-8H,9H2,1-3H3,(H2,18,23)(H2,19,20,21,22)

InChI Key

HSEASLMARZYTKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=NC=C(C(=N1)NC2=CC=CC=C2C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.